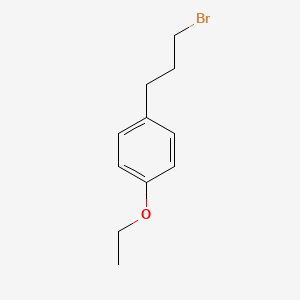
1-(3-Bromopropyl)-4-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-ethoxybenzene followed by a nucleophilic substitution reaction with 3-bromopropanol. The reaction typically requires a strong base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-4-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(3-propyl)-4-ethoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzene derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Propyl-substituted benzene derivatives.
科学研究应用
1-(3-Bromopropyl)-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxybenzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.
相似化合物的比较
- 1-(3-Bromopropyl)-4-methoxybenzene
- 1-(3-Bromopropyl)-4-chlorobenzene
- 1-(3-Bromopropyl)-4-fluorobenzene
Comparison: 1-(3-Bromopropyl)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can undergo various chemical transformations. This makes it more versatile compared to its methoxy, chloro, and fluoro analogs, which have different reactivity profiles.
属性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-ethoxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9H2,1H3 |
InChI 键 |
MLBHHIRNFOAWMZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



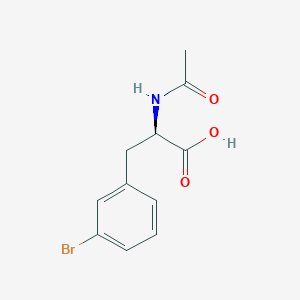
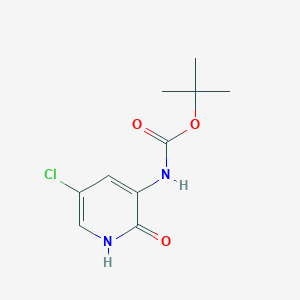
![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
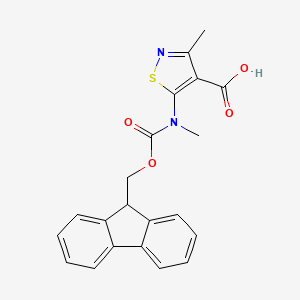
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
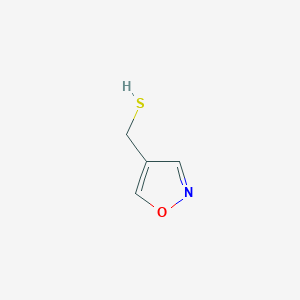

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)





